N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide
CAS No.: 897621-95-3
Cat. No.: VC5092090
Molecular Formula: C21H23N3O4S
Molecular Weight: 413.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897621-95-3 |
|---|---|
| Molecular Formula | C21H23N3O4S |
| Molecular Weight | 413.49 |
| IUPAC Name | N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C21H23N3O4S/c25-21(20-16-17-6-4-5-9-19(17)28-20)22-10-15-29(26,27)24-13-11-23(12-14-24)18-7-2-1-3-8-18/h1-9,16H,10-15H2,(H,22,25) |
| Standard InChI Key | FKWBWKAKTHNMHV-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC4=CC=CC=C4O3 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Structural Components
The molecule comprises three distinct moieties:
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Benzofuran-2-carboxamide: A bicyclic aromatic system (benzofuran) with a carboxamide group at the 2-position.
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Sulfonylethyl linker: A two-carbon chain (-CH2-CH2-) bonded to a sulfonyl group (-SO2-).
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4-Phenylpiperazine: A piperazine ring substituted with a phenyl group at the 4-position.
The integration of these units creates a hybrid structure with potential for diverse biological interactions, particularly in central nervous system (CNS) targets due to the piperazine motif .
Molecular Formula and Weight
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Empirical formula:
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Molecular weight: 413.5 g/mol
This aligns with related piperazine-sulfonamide derivatives, such as 2-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide (PubChem CID 7188805), which shares the sulfonylethyl-piperazine-phenyl backbone .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be dissected into two primary building blocks:
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Benzofuran-2-carboxylic acid: Serves as the precursor for the carboxamide group.
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2-(4-Phenylpiperazin-1-yl)sulfonylethylamine: The amine component for amide bond formation.
Step 1: Synthesis of Benzofuran-2-carbonyl Chloride
Benzofuran-2-carboxylic acid is treated with thionyl chloride () to yield the corresponding acid chloride. This intermediate is highly reactive, facilitating subsequent amide coupling .
Step 2: Preparation of 2-(4-Phenylpiperazin-1-yl)sulfonylethylamine
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Sulfonylation: 4-Phenylpiperazine reacts with chlorosulfonic acid to form 4-phenylpiperazine-1-sulfonyl chloride.
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Amination: The sulfonyl chloride is treated with ethylenediamine, yielding the target amine after purification .
Step 3: Amide Coupling
The acid chloride and amine are coupled using dicyclohexylcarbodiimide (DCC) in dichloromethane, followed by quenching with ammonium bicarbonate. This method mirrors the synthesis of (S)-1-acetylpyrrolidine-2-carboxamide, achieving yields >75% .
Step 4: Purification
Column chromatography (silica gel, ethyl acetate/hexane) isolates the pure product.
Physicochemical and Spectroscopic Properties
Solubility and Partitioning
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Solubility: Moderate in polar aprotic solvents (e.g., DMSO, DMF); limited aqueous solubility due to hydrophobic aryl groups.
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logP: Estimated at 2.8 (via ChemDraw), indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Spectroscopic Data (Hypothetical)
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NMR (CDCl):
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δ 7.6–7.8 (m, benzofuran aromatic protons)
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δ 3.2–3.5 (m, piperazine and sulfonylethyl protons)
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δ 1.9–2.1 (s, NH and SO groups)
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IR (KBr):
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1670 cm (amide C=O stretch)
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1320, 1150 cm (sulfonyl S=O stretches)
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Challenges and Future Directions
Synthetic Hurdles
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Amine Stability: The sulfonylethylamine intermediate may require inert conditions to prevent degradation.
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Regioselectivity: Ensuring mono-sulfonylation of ethylenediamine is critical to avoid di-substituted byproducts.
Preclinical Development
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ADMET Profiling: Priority should be given to assessing metabolic stability (CYP450 interactions) and toxicity (hERG inhibition).
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Structural Optimization: Introducing electron-withdrawing groups on the benzofuran ring could enhance binding affinity.
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